
Xestospongin d
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xestospongin d is a natural product found in Xestospongia and Neopetrosia chaliniformis with data available.
Aplicaciones Científicas De Investigación
Cancer Research
Xestospongin D has been isolated from marine sponges and studied for its anti-cancer properties. It was found to inhibit the growth of various human cancer cell lines, including leukemia and breast cancer, as well as murine P388 lymphocytic leukemia and the bacterium Micrococcus luteus (Pettit et al., 1996).
Neurological Research
This compound is part of a group of compounds known as Xestospongins which are potent blockers of the inositol 1,4,5-Trisphosphate (IP3) receptor. These compounds are valuable for investigating the structure and function of IP3 receptors and calcium signaling in neuronal and non-neuronal cells (Gafni et al., 1997).
Pharmacological Research
This compound has been studied for its impact on calcium concentration in the cytosol and within the lumen of the endoplasmic reticulum (ER) in cultured dorsal root ganglia neurons. It's a potent inhibitor of sarco(endo)plasmic reticulum calcium ATPase, contributing to the understanding of intracellular calcium dynamics (Solovyova et al., 2002).
Cardiovascular Research
Research on Xestospongin C, closely related to this compound, shows its action as an inhibitor of the IP3 receptor and the endoplasmic-reticulum Ca(2+) pumps. This has implications for understanding Ca(2+) signaling pathways in cardiovascular diseases and muscular dystrophies (De Smet et al., 1999).
Antifungal Activity
Some derivatives of Xestospongin, including this compound, have exhibited antifungal activity against various fluconazole-resistant Candida species, highlighting their potential in antifungal drug development (Moon et al., 2002).
Immune System Research
Xestospongin C, another compound similar to this compound, has been shown to modulate cellular immune responses, such as the degranulation process in mast cells, which is important in the study of allergic reactions and immune system disorders (Oka et al., 2002).
Propiedades
Fórmula molecular |
C28H50N2O3 |
|---|---|
Peso molecular |
462.7 g/mol |
Nombre IUPAC |
(1S,8S,10R,15S,22S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol |
InChI |
InChI=1S/C28H50N2O3/c31-28-17-8-4-3-7-13-24-15-21-29-19-9-12-23(26(29)32-24)11-5-1-2-6-14-25-16-22-30(20-10-18-28)27(28)33-25/h23-27,31H,1-22H2/t23-,24-,25-,26+,27+,28-/m0/s1 |
Clave InChI |
DAHFKODECRYGAQ-ACWZPJHASA-N |
SMILES isomérico |
C1CCC[C@H]2CCN3CCC[C@]([C@H]3O2)(CCCCCC[C@H]4CCN5CCC[C@@H]([C@H]5O4)CC1)O |
SMILES |
C1CCCC2CCN3CCCC(C3O2)(CCCCCCC4CCN5CCCC(C5O4)CC1)O |
SMILES canónico |
C1CCCC2CCN3CCCC(C3O2)(CCCCCCC4CCN5CCCC(C5O4)CC1)O |
Sinónimos |
XeD compound xestospongin D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]-1,3-benzoxazol-2-amine](/img/structure/B1242525.png)
![1-(3-Methoxyphenyl)-3-[(1,7,7-trimethylnorbornan-2-ylidene)amino]thiourea](/img/structure/B1242526.png)
![2-[(2E)-2-(2,5-dimethylbenzylidene)hydrazinyl]-3-hydroxyquinazolin-4(3H)-one](/img/structure/B1242527.png)



![(2S)-4-[(2R,11R)-2,11-dihydroxy-11-[(2R,5S)-5-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one](/img/structure/B1242533.png)

![4-(furan-3-yl)-7-[[3-[(1R,3S,5S)-3-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]phenyl]methoxy]naphthalene-2-carbonitrile](/img/structure/B1242536.png)
![2-[[4-(4-Bromophenyl)phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B1242538.png)
![(4-{2-[(4-Carbamimidoyl-benzoyl)-methyl-amino]-acetyl}-2-carboxymethoxy-phenoxy)-acetic acid](/img/structure/B1242541.png)
![hexyl (15S,19S)-5-acetyl-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),16-pentaene-17-carboxylate](/img/structure/B1242542.png)